Brivanib
Overview
Description
Brivanib is an investigational small molecule inhibitor that targets both vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) signaling pathways. It is primarily being studied for its potential use in treating various types of cancer, including hepatocellular carcinoma (HCC) and metastatic colorectal cancer .
Mechanism of Action
Target of Action
Brivanib is a multitargeted tyrosine kinase inhibitor . Its primary targets are the key angiogenesis receptors vascular endothelial growth factor receptor-2 (VEGFR-2) and fibroblast growth factor receptors (FGFR-1 and FGFR-2) . These receptors play a major role in the etiopathogenesis of hepatocellular carcinoma (HCC), the most common type of liver cancer .
Mode of Action
This compound works by inhibiting both VEGF and FGF signaling . Ongoing research has shown that this compound may prevent the tumor mass from expanding by cutting off the supply of nutrients and growth factors .
Biochemical Pathways
This compound affects the VEGF and FGF pathways, which are key factors for neo-angiogenesis . Angiogenesis, the process of new blood vessel formation from existing vasculature, plays a critical role in both tumor growth and dissemination in multiple cancer types . By inhibiting these pathways, this compound can potentially block the growth of malignant cells by inhibiting blood vessel formation and interfering with signaling pathways involved in the proliferation and metastasis of tumors .
Pharmacokinetics
This compound is orally available . In vitro and in vivo studies indicated that this compound alaninate, the prodrug of this compound, was efficiently converted to this compound . The oral bioavailability of this compound varied among species (22-88%) and showed dissolution rate-limited absorption even when combined with organic co-solvents . This compound showed good brain penetration in rats consistent with its high intrinsic permeability and lack of active efflux in Caco-2 cells . The clearance of this compound in humans is anticipated to be low to intermediate (hepatic extraction ratio < 0.7), while its volume of distribution is expected to be high .
Result of Action
This compound’s action results in the inhibition of tumor growth. This is achieved by cutting off the supply of nutrients and growth factors to the tumor mass, thereby preventing it from expanding . In clinical trials, this compound demonstrated a manageable toxicity profile at doses of 180-800 mg . Most toxic effects were mild and systemic exposure of the active moiety this compound increased linearly ≤1000 mg/day .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, FGF is an important alternative pathway of angiogenesis and may contribute to resistance to VEGF-targeted drugs . Thus, this compound, a VEGF and FGF receptor tyrosine kinase inhibitor, may have the potential to delay the emergence of such resistance . .
Biochemical Analysis
Biochemical Properties
Brivanib interacts with VEGFR and FGFR, inhibiting their signaling pathways . It is efficiently converted from its prodrug form, this compound alaninate .
Cellular Effects
This compound has been shown to significantly suppress tumor growth in five of six xenograft lines. Its growth inhibition is associated with a decrease in phosphorylated VEGFR-2 at Tyr 1054/1059, increased apoptosis, reduced microvessel density, inhibition of cell proliferation, and down-regulation of cell cycle regulators .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the phosphorylation of VEGFR-2 and FGFR-1, thereby disrupting their signaling pathways. This leads to increased apoptosis, reduced microvessel density, inhibition of cell proliferation, and down-regulation of cell cycle regulators .
Temporal Effects in Laboratory Settings
In vitro and in vivo studies have indicated that this compound alaninate is efficiently converted to this compound
Dosage Effects in Animal Models
The antitumor efficacy of this compound was assessed at equimolar doses in nude mice bearing human tumor xenografts
Metabolic Pathways
This compound is involved in the VEGFR and FGFR signaling pathways. It inhibits the phosphorylation of these receptors, disrupting their signaling pathways .
Transport and Distribution
This compound shows good brain penetration in rats, consistent with its high intrinsic permeability and lack of active efflux in Caco-2 cells
Preparation Methods
Brivanib is synthesized through a series of chemical reactions that involve the formation of its alanine ester prodrug, this compound alaninate. The synthetic route typically includes the following steps :
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions involving the coupling of various aromatic and heterocyclic compounds.
Introduction of functional groups: Functional groups such as fluorine and methyl groups are introduced to the core structure through substitution reactions.
Formation of the alanine ester prodrug: The final step involves the esterification of the core structure with alanine to form this compound alaninate, which enhances its oral bioavailability.
Chemical Reactions Analysis
Brivanib undergoes several types of chemical reactions, including :
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions are common in the synthesis of this compound, where functional groups are introduced or replaced.
Hydrolysis: The ester prodrug, this compound alaninate, can undergo hydrolysis to release the active compound, this compound.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.
Scientific Research Applications
Cancer Therapy: Brivanib is being investigated as a treatment for hepatocellular carcinoma, metastatic colorectal cancer, and other solid tumors. It has shown promise in preclinical and clinical trials as both a first-line and second-line therapy.
Angiogenesis Inhibition: By targeting VEGF and FGF signaling pathways, this compound inhibits angiogenesis, which is the formation of new blood vessels. This property makes it a valuable tool in cancer research and therapy.
Combination Therapy: this compound is also being studied in combination with other anticancer agents to enhance its therapeutic efficacy and overcome resistance to single-agent therapies.
Comparison with Similar Compounds
Brivanib is unique in its dual inhibition of both VEGF and FGF signaling pathways, which distinguishes it from other angiogenesis inhibitors . Similar compounds include:
Sorafenib: Another multitargeted tyrosine kinase inhibitor that targets VEGF receptors but lacks significant FGF inhibitory activity.
Lenvatinib: A compound that targets both VEGF and FGF receptors, similar to this compound, but with different efficacy and safety profiles.
Bevacizumab: A monoclonal antibody that targets VEGF but does not inhibit FGF signaling.
This compound’s ability to inhibit both VEGF and FGF pathways makes it a promising candidate for overcoming resistance to VEGF-targeted therapies and enhancing the overall efficacy of cancer treatment.
Properties
IUPAC Name |
(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3/c1-10-6-13-14(23-10)4-5-15(17(13)20)27-19-18-12(3)16(26-8-11(2)25)7-24(18)22-9-21-19/h4-7,9,11,23,25H,8H2,1-3H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWUXEGQKLTGDX-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OCC(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OC[C@@H](C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60215294 | |
Record name | Brivanib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60215294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
649735-46-6 | |
Record name | Brivanib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=649735-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brivanib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0649735466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brivanib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11958 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Brivanib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60215294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 649735-46-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BRIVANIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDU33B674I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Brivanib is a selective dual tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptors 1 and 2 (FGFR-1/2). [, ] By inhibiting these receptors, this compound disrupts the signaling pathways involved in angiogenesis, a process critical for tumor growth and metastasis. [, ]
ANone: this compound's inhibition of VEGFR-2 and FGFR-1/2 leads to a cascade of downstream effects that hinder tumor development:
- Reduced Tumor Cell Proliferation: this compound treatment has been shown to decrease tumor cell proliferation, evidenced by a reduction in Ki-67 staining in xenograft models. [, ]
- Decreased Tumor Vascular Density: By inhibiting angiogenesis, this compound reduces the formation of new blood vessels within the tumor, as demonstrated by decreased CD34 staining in preclinical models. [, ]
- Increased Apoptosis: Studies have shown that this compound treatment leads to an increase in apoptosis, or programmed cell death, in tumor cells. [, ]
- Inhibition of Angiogenesis: this compound effectively inhibits angiogenesis driven by VEGF or basic fibroblast growth factor (bFGF) alone, as well as when both cytokines are present. [] This effect has been demonstrated in Matrigel plug assays. []
- Modulation of the Tumor Microenvironment: Research suggests this compound can alter the tumor microenvironment to favor antitumor immunity. This includes enhancing CD8+ T cell infiltration and function, and shifting tumor-associated macrophages away from the pro-tumor M2 phenotype. []
A: this compound's molecular formula is C20H19FN6O3, and its molecular weight is 406.41 g/mol. []
A: Yes, the synthesis and characterization of this compound often involve techniques like 1H-NMR and mass spectrometry (MS) to confirm its structure. [, ] Detailed spectroscopic data can be found in relevant publications and patents.
A: Yes, computational chemistry techniques have been employed to understand this compound's interactions with its targets and explore structure-activity relationships. These studies often involve molecular docking simulations and quantitative structure-activity relationship (QSAR) modeling. [, ]
A: While specific details of this compound's SAR are likely proprietary, research suggests that modifications to the pyrrolotriazine core and the indole substituent can influence its potency and selectivity for VEGFR-2 and FGFRs. [, ]
A: this compound is formulated as this compound alaninate, an L-alanine ester prodrug, to improve its oral bioavailability. [, ] Information regarding the stability of this compound and its prodrug under various storage conditions is crucial for its formulation and should be available in relevant pharmaceutical publications and patents.
A: The development of this compound alaninate itself represents a successful formulation strategy to improve oral bioavailability. [, ] Further research might explore additional formulation techniques such as the use of nanoparticles or other drug delivery systems to optimize this compound's pharmacokinetic properties. []
A: this compound alaninate is rapidly hydrolyzed to this compound in vivo by esterases, with carboxylesterases 1 and 2 playing a significant role. []
- Absorption: this compound alaninate is rapidly absorbed following oral administration, reaching peak plasma concentrations within approximately 1 hour. []
- Distribution: The volume of distribution of this compound suggests wide distribution in the body. []
- Metabolism: this compound is extensively metabolized primarily via oxidative pathways involving CYP1A2 and CYP3A4, and through direct sulfate conjugation by various SULT enzymes, including SULT1A1, SULT1B1, SULT2A1, SULT1A3, and SULT1E1. [, ]
- Excretion: Following oral administration of radiolabeled this compound alaninate, the majority of drug-related radioactivity was recovered in feces, with a smaller proportion in urine. [, ] Fecal excretion being the primary route suggests biliary excretion plays a role. []
A: this compound's pharmacokinetic properties influence its in vivo activity. The rapid absorption and relatively long half-life of approximately 13.8 hours contribute to its ability to maintain therapeutic concentrations. [] Pharmacodynamic studies using dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) have demonstrated that this compound treatment leads to a decrease in tumor vascular permeability and perfusion, aligning with its antiangiogenic mechanism. [, ]
A: this compound has demonstrated potent in vitro activity against various cancer cell lines, including those derived from hepatocellular carcinoma, colorectal cancer, and other solid tumors. [, , , ] These studies typically involve cell viability assays to assess this compound's antiproliferative effects. [, ]
ANone: this compound's efficacy has been extensively evaluated in preclinical animal models, including:
- Xenograft Models: Studies utilizing human tumor xenografts implanted in mice have shown this compound's ability to suppress tumor growth across various cancer types, including hepatocellular carcinoma, colorectal cancer, and lung cancer. [, , , , , ]
- Orthotopic Models: Orthotopic models, where tumor cells are implanted in their corresponding organ, have been used to more closely mimic the tumor microenvironment. DCE-MRI studies in an orthotopic model of hepatocellular carcinoma demonstrated this compound's ability to reduce tumor vascularity and perfusion. []
- Genetically Engineered Mouse Models: Studies using the RIP-Tag2 mouse model of pancreatic neuroendocrine tumors provided insights into this compound's efficacy in a setting of acquired resistance to VEGF-targeted therapy. []
ANone: Yes, this compound has been investigated in multiple clinical trials for various cancer types, including:
- Hepatocellular Carcinoma (HCC): Several phase II and III clinical trials have been conducted to evaluate this compound in HCC patients. While initial phase II trials showed promising activity, two phase III trials, BRISK-FL and BRISK-PS, did not meet their primary endpoints of overall survival benefit. [, , , , , ]
- Colorectal Cancer: A phase III clinical trial (NCIC CTG CO.20) assessed this compound in combination with cetuximab in patients with metastatic, chemotherapy-refractory, wild-type KRAS colorectal cancer. Although the combination improved progression-free survival, it did not significantly improve overall survival. []
- Other Solid Tumors: this compound has also been studied in clinical trials for other solid tumors, including gastric cancer and renal cell carcinoma, to explore its potential in a broader patient population. [, ]
ANone: While specific resistance mechanisms to this compound are still being elucidated, preclinical research suggests several possibilities:
- Activation of Alternative Signaling Pathways: Tumor cells may evade this compound's effects by activating alternative pro-angiogenic pathways, such as those involving platelet-derived growth factor (PDGF). []
- Tumor Microenvironment-Mediated Resistance: The tumor microenvironment can contribute to drug resistance by providing a protective niche for tumor cells. This can involve interactions with stromal cells or the presence of immunosuppressive factors. []
A: Preclinical evidence suggests that this compound may overcome resistance to VEGF-targeted therapies like sunitinib in renal cell carcinoma models. [] This suggests that dual targeting of VEGF and FGF pathways could potentially delay or prevent resistance. [, ]
A: While the development of the prodrug this compound alaninate significantly improved oral bioavailability, further research might investigate targeted drug delivery approaches, such as nanoparticle formulations or antibody-drug conjugates, to enhance this compound's delivery to tumor sites and potentially minimize off-target effects. []
ANone: Research suggests several potential biomarkers:
- FGFR Expression: Higher expression levels of FGFR-1 in tumor samples have been associated with shorter progression-free survival in patients with metastatic renal cell carcinoma treated with sorafenib, suggesting a potential role for FGFR expression as a predictive biomarker for this compound response. []
- Collagen IV: Early decreases in serum Collagen IV levels during this compound treatment have been associated with longer progression-free and overall survival in patients with hepatocellular carcinoma, suggesting its potential as a pharmacodynamic biomarker. []
- Gene Expression Signatures: Gene expression profiling studies in preclinical models identified several genes, including Tie-1, Col4a1, C1qr1, Agtrl1, and Cdh5, that were significantly modulated by this compound treatment, highlighting potential biomarkers for monitoring drug activity. [, ]
ANone: Various analytical techniques have been employed in this compound research:
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry (LC-MS), is a key method for quantifying this compound and its metabolites in biological samples for pharmacokinetic and metabolism studies. [, , ]
- Immunohistochemistry (IHC): IHC is widely used to assess the expression of this compound's targets (VEGFR-2, FGFR-1/2) and downstream signaling molecules in tumor samples. [, , , ]
- Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): DCE-MRI has been used as a non-invasive imaging technique to evaluate this compound's antiangiogenic effects in preclinical models. This method allows researchers to monitor changes in tumor vascular permeability and perfusion in response to treatment. [, ]
- 1H High-Resolution Magic Angle Spinning Nuclear Magnetic Resonance Spectroscopy (1H HR-MAS NMR): This technique provides detailed metabolic profiles of tumor tissues and has been used to evaluate this compound's efficacy in preclinical models. []
A: As with any pharmaceutical compound, the analytical methods used for this compound analysis must be rigorously validated according to regulatory guidelines. This includes assessing parameters such as accuracy, precision, specificity, linearity, range, limit of detection, limit of quantification, robustness, and system suitability. []
A: this compound alaninate, the prodrug, exhibits improved aqueous solubility compared to the parent compound, this compound, contributing to its enhanced oral bioavailability. [, ] Dissolution studies are essential for understanding the rate at which this compound alaninate releases the active drug in vivo.
ANone: Yes, depending on the specific cancer type and stage, alternative treatment options might include:
- Surgery: For early-stage cancers, surgical resection might be curative. []
- Transarterial Chemoembolization (TACE): TACE is a locoregional therapy commonly used in HCC. []
- Other Tyrosine Kinase Inhibitors (TKIs): Sorafenib is an approved TKI for HCC, and other TKIs like lenvatinib, regorafenib, and cabozantinib have also shown efficacy in various clinical trials. [, , , ]
- Immune Checkpoint Inhibitors (ICIs): ICIs, such as nivolumab and pembrolizumab, have emerged as promising treatment options for various cancer types, including HCC. []
A: this compound emerged as a promising antiangiogenic agent during a period of significant research and development in the field of oncology. Its dual targeting of both VEGFR-2 and FGFR-1/2 was a novel approach aimed at improving efficacy and potentially overcoming resistance to VEGF-targeted therapies. [] While this compound did not meet its primary endpoints in pivotal clinical trials, its development contributed valuable knowledge to the field of antiangiogenic therapy and provided insights into the complexities of tumor resistance mechanisms.
ANone: this compound research has benefited from collaborations across various disciplines, including:
- Medicinal Chemistry: The design and synthesis of this compound and its prodrug involved expertise in medicinal chemistry, organic synthesis, and analytical chemistry. [, ]
- Pharmacology: Pharmacologists played a key role in characterizing this compound's pharmacokinetic and pharmacodynamic properties, as well as investigating drug-drug interactions and metabolism. [, , , ]
- Oncology: Oncologists were essential in conducting clinical trials, evaluating this compound's efficacy and safety in cancer patients, and analyzing clinical outcomes. [, , , , , , , ]
- Imaging Sciences: Researchers in imaging sciences, particularly those specializing in DCE-MRI, contributed to the non-invasive assessment of this compound's antiangiogenic effects in preclinical models. [, ]
- Bioinformatics and Genomics: Bioinformaticians and genomic scientists played a role in analyzing gene expression data to identify potential biomarkers for this compound response. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.